Thalidomide-O-PEG4-Acid: A Comprehensive Technical Guide for Researchers
Thalidomide-O-PEG4-Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of Thalidomide-O-PEG4-Acid, a bifunctional molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical structure, a comprehensive synthesis protocol, and its mechanism of action in targeted protein degradation.
Chemical Structure and Properties
Thalidomide-O-PEG4-Acid is a derivative of thalidomide (B1683933), an E3 ubiquitin ligase ligand, connected to a four-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This structure allows for its conjugation to a ligand targeting a specific protein of interest, forming a PROTAC. The PEG linker enhances solubility and provides spatial separation between the two ends of the chimera.
| Property | Value |
| Chemical Formula | C₂₄H₃₀N₂O₁₁ |
| Molecular Weight | 522.5 g/mol |
| CAS Number | 2446382-02-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water and DCM |
| Storage | -20°C |
Synthesis of Thalidomide-O-PEG4-Acid
The synthesis of Thalidomide-O-PEG4-Acid is a two-stage process. The first stage involves the synthesis of the key intermediate, 4-hydroxythalidomide. The second stage is the O-alkylation of 4-hydroxythalidomide with an activated PEG4-acid linker, typically a bromo or tosyl derivative, via a Williamson ether synthesis.
Experimental Protocols
Part 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from established methods for synthesizing thalidomide analogs.
Materials and Reagents:
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3-Hydroxyphthalic anhydride (B1165640)
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3-Aminoglutarimide hydrochloride
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Pyridine
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Hydrochloric acid (HCl)
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Ethyl acetate (B1210297)
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Brine
Procedure:
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To a solution of 3-aminoglutarimide hydrochloride (1 equivalent) in pyridine, add triethylamine (2.2 equivalents) and 3-hydroxyphthalic anhydride (1 equivalent).
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Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.
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Extract the product with ethyl acetate (3x volumes).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield 4-hydroxythalidomide.[1]
Part 2: Synthesis of Bromo-PEG4-Acid
This protocol describes the preparation of the activated PEG linker.
Materials and Reagents:
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Tetraethylene glycol
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tert-Butyl bromoacetate (B1195939)
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Sodium hydride (NaH)
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Anhydrous Tetrahydrofuran (THF)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve tetraethylene glycol (excess) in anhydrous THF.
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Cool the solution to 0°C and add sodium hydride (1.1 equivalents) portion-wise.
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Stir the mixture at 0°C for 30 minutes.
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Add tert-butyl bromoacetate (1 equivalent) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The resulting tert-butyl protected PEG-acid is then deprotected by dissolving in a mixture of DCM and TFA (e.g., 1:1 v/v) and stirring at room temperature for 2-4 hours.
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The solvent is removed under reduced pressure to yield Bromo-PEG4-Acid, which can be purified by column chromatography.
Part 3: Synthesis of Thalidomide-O-PEG4-Acid
This final step involves the coupling of the two key intermediates.
Materials and Reagents:
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4-Hydroxythalidomide
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Bromo-PEG4-Acid
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
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To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of Bromo-PEG4-Acid (1.2 equivalents) in anhydrous DMF to the reaction mixture.
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Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
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After completion, cool the reaction mixture and dilute with water.
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Acidify the mixture with diluted HCl to pH 3-4 and extract the product with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by preparative HPLC to afford Thalidomide-O-PEG4-Acid.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (HPLC) (%) |
| 1. 4-Hydroxythalidomide Synthesis | 3-Hydroxyphthalic anhydride, 3-Aminoglutarimide | Pyridine, TEA | Pyridine | 60-70 | >95 |
| 2. Bromo-PEG4-Acid Synthesis | Tetraethylene glycol, tert-Butyl bromoacetate | NaH, TFA | THF, DCM | 50-60 | >95 |
| 3. Thalidomide-O-PEG4-Acid Synthesis | 4-Hydroxythalidomide, Bromo-PEG4-Acid | K₂CO₃ | DMF | 40-50 | >98 |
Mechanism of Action: PROTAC-Mediated Protein Degradation
Thalidomide-O-PEG4-Acid serves as a critical component in the assembly of PROTACs. The thalidomide moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into a PROTAC, the thalidomide portion binds to CRBN, while the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the proteasome.
Visualizations
Caption: Synthetic workflow for Thalidomide-O-PEG4-Acid.
Caption: Mechanism of action for a thalidomide-based PROTAC.
